molecular formula C15H15NO2 B3045186 Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)- CAS No. 102827-03-2

Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-

Cat. No.: B3045186
CAS No.: 102827-03-2
M. Wt: 241.28 g/mol
InChI Key: WOXJBHQBQQJRFA-UHFFFAOYSA-N
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Description

Methanone, 4-(dimethylamino)phenyl- , also known by other names such as p-Dimethylaminobenzophenone and Benzophenone, 4-(dimethylamino)- , is a chemical compound with the molecular formula C₁₅H₁₅NO . Its molecular weight is approximately 225.29 g/mol . The compound features a benzophenone core structure modified with both a dimethylamino group and a hydroxyphenyl group.

Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Methanone derivatives have been found to be potent inducers of apoptosis. For instance, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone exhibited significant apoptosis-inducing activity and growth inhibition in various cell lines, suggesting potential as an anticancer agent (Jiang et al., 2008). Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone showed potent cytotoxicity in tumor cell lines and was observed to cause cell cycle arrest in the G2/M phase, alongside typical markers of apoptosis, thus highlighting its therapeutic potential against cancer (Magalhães et al., 2013).

Structural and Spectroscopic Studies

Methanone compounds have been subject to various structural and spectroscopic studies. The crystal structure of different methanone derivatives, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone and (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, were determined, providing insights into their molecular geometry and intramolecular interactions, which are fundamental for understanding their reactivity and properties (Kuang, 2009); (Akkurt et al., 2003).

Antimicrobial and Antioxidant Properties

Certain methanone derivatives have demonstrated significant antimicrobial and antioxidant properties. For instance, bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone showed promising results in antifungal and antibacterial testing (Jalbout et al., 2006). Similarly, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives exhibited effective antioxidant power, with the potential to be used due to their beneficial antioxidant properties (Çetinkaya et al., 2012).

Synthesis and Characterization

The synthesis of various methanone derivatives, such as (4-R,5-R)-[5-(hydroxy-diphenyl-methyl)-2,2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone, has been a focus of research, providing novel chiral ligand building blocks for further chemical exploration. The structural characterization of these compounds paves the way for their application in creating tailored molecules for specific purposes (Thompson et al., 2003).

These research applications underscore the diverse potential of Methanone, 4-(dimethylamino)phenyl- in various scientific fields, especially in the development of therapeutic agents, structural chemistry, and material science.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXJBHQBQQJRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557402
Record name [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102827-03-2
Record name [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.0 g 1-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-methanone in 30 ml 48% hydrobromic acid was heated at reflux for 21 hours. The reaction mixture was poured into aqueous sodium bicarbonate and the precipitate filtered. Recrystallization from 150 ml of methanol gave 7.3 g of white solid, m.p. 199°-200° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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